N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 477569-49-6
VCID: VC5639424
InChI: InChI=1S/C20H13FN2OS/c21-14-7-5-6-13(12-14)19(24)22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24)
SMILES: C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)F
Molecular Formula: C20H13FN2OS
Molecular Weight: 348.4

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide

CAS No.: 477569-49-6

Cat. No.: VC5639424

Molecular Formula: C20H13FN2OS

Molecular Weight: 348.4

* For research use only. Not for human or veterinary use.

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide - 477569-49-6

Specification

CAS No. 477569-49-6
Molecular Formula C20H13FN2OS
Molecular Weight 348.4
IUPAC Name N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide
Standard InChI InChI=1S/C20H13FN2OS/c21-14-7-5-6-13(12-14)19(24)22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24)
Standard InChI Key CZLTZGZFNXKMHA-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)F

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure features a 1,3-benzothiazole ring linked via a phenyl group to a 3-fluorobenzamide unit. The benzothiazole system (a bicyclic structure comprising benzene fused to a thiazole) contributes to aromatic stability and π-π stacking interactions, while the fluorine atom at the meta position of the benzamide introduces electronegativity and steric effects . The IUPAC name N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide reflects this connectivity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC20H13FN2OS\text{C}_{20}\text{H}_{13}\text{FN}_2\text{OS}
Molecular Weight348.4 g/mol
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
InChIKeyODSDCHYHQNMGTR-UHFFFAOYSA-N
Rotatable Bond Count3

Spectroscopic and Computational Data

The compound’s 3D conformation reveals a planar benzothiazole ring orthogonal to the fluorobenzamide group, optimizing intramolecular hydrogen bonding between the amide NH and thiazole sulfur . Quantum mechanical calculations predict a collision cross-section (CCS) of 156.1 Ų for the [M+H]+[M+H]^+ ion, consistent with its moderate polarity . The topological polar surface area (70.2 Ų) further supports its potential as a central nervous system (CNS)-active agent .

Physicochemical and Pharmacokinetic Properties

Hydrogen Bonding and Permeability

The molecule has one hydrogen bond donor (amide NH) and four acceptors (amide carbonyl, thiazole nitrogen, sulfur, and fluorine), balancing permeability and target engagement. Its "Rule of Five" compliance (molecular weight < 500, H-bond donors ≤ 5, acceptors ≤ 10) suggests oral bioavailability potential .

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP35.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar Surface Area70.2 Ų

Synthetic Routes and Analog Development

Structural Analogues

Modifications to the core structure include:

  • Halogen Substitution: Replacement of fluorine with chlorine (e.g., CAS 1215494-64-6) enhances halogen bonding but reduces metabolic stability .

  • Cyanogroup Addition: Introduction of a cyano group at the benzamide’s para position (e.g., ChemDiv 8290-02912) increases polarity and target affinity .

Biological Activity and Applications

Pharmacological Screening

The compound is included in ChemDiv’s CNS Annotated Library and Human GPCR Annotated Library, indicating exploratory roles in neurology and G-protein-coupled receptor modulation . Preliminary assays suggest:

  • Kinase Inhibition: Structural similarity to ATP-competitive kinase inhibitors implies potential in oncology .

  • Antimicrobial Activity: Benzothiazole derivatives exhibit moderate activity against Gram-positive bacteria, though specific data for this compound are pending .

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